Cas no 882014-41-7 (2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]-)

2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- is a fluorinated aromatic amine derivative with a pyridine core, notable for its structural versatility in organic synthesis and pharmaceutical applications. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in the design of bioactive molecules, particularly in medicinal chemistry for drug discovery. Its stable aromatic framework allows for further functionalization, enabling the development of ligands, catalysts, or intermediates in agrochemical and material science research. The compound's well-defined reactivity and compatibility with cross-coupling reactions contribute to its utility in constructing complex heterocyclic systems. High purity grades ensure reproducibility in research and industrial applications.
2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- structure
882014-41-7 structure
Product name:2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]-
CAS No:882014-41-7
MF:C12H9F3N2
MW:238.208472967148
CID:1922651
PubChem ID:62800816

2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]-
    • 882014-41-7
    • 2-AMINO-6-(2-(TRIFLUOROMETHYL)PHENYL)PYRIDINE
    • AKOS012095664
    • SCHEMBL3366336
    • PIRNLXAZLNEIAS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H9F3N2/c13-12(14,15)9-5-2-1-4-8(9)10-6-3-7-11(16)17-10/h1-7H,(H2,16,17)
    • InChI Key: PIRNLXAZLNEIAS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=NC(=CC=C2)N)C(F)(F)F

Computed Properties

  • Exact Mass: 238.07178278Da
  • Monoisotopic Mass: 238.07178278Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.9Ų

2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013007557-500mg
2-Amino-6-(2-(trifluoromethyl)phenyl)pyridine
882014-41-7 97%
500mg
$863.90 2023-08-31
Alichem
A013007557-1g
2-Amino-6-(2-(trifluoromethyl)phenyl)pyridine
882014-41-7 97%
1g
$1519.80 2023-08-31
Alichem
A013007557-250mg
2-Amino-6-(2-(trifluoromethyl)phenyl)pyridine
882014-41-7 97%
250mg
$489.60 2023-08-31

Additional information on 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]-

Comprehensive Overview of 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- (CAS No. 882014-41-7)

2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- (CAS No. 882014-41-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a pyridine core substituted with an amine group and a trifluoromethylphenyl moiety, exhibits unique chemical properties that make it valuable for various applications. Researchers and industry professionals frequently search for terms like "2-Pyridinamine derivatives", "6-[2-(trifluoromethyl)phenyl]pyridin-2-amine synthesis", and "CAS 882014-41-7 applications", reflecting its relevance in modern chemistry.

The molecular structure of 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- combines the electron-rich pyridine ring with the electron-withdrawing trifluoromethyl group, creating a versatile scaffold for drug discovery. This balance of electronic properties is particularly useful in designing kinase inhibitors and antimicrobial agents, which are hot topics in current pharmaceutical research. The compound's solubility, stability, and reactivity have been extensively studied, making it a subject of interest for those searching for "highly functionalized pyridine compounds" or "trifluoromethyl-containing bioactive molecules".

In the agrochemical sector, 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- has shown promise as a precursor for crop protection agents. The trifluoromethyl group enhances the bioavailability and metabolic stability of derived compounds, addressing key challenges in modern agriculture. Searches like "pyridine-based agrochemicals" and "trifluoromethylphenyl derivatives in agriculture" highlight the growing demand for innovative solutions in this field.

The synthesis of 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, methods that are frequently explored in organic chemistry laboratories. Optimization of these synthetic routes is a common topic among researchers, as evidenced by search queries such as "efficient synthesis of 6-[2-(trifluoromethyl)phenyl]pyridin-2-amine" and "CAS 882014-41-7 preparation methods".

From a commercial perspective, the global market for 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- is expanding, driven by its applications in pharmaceutical intermediates and specialty chemicals. Industry reports often discuss the compound under keywords like "high-value pyridine derivatives market" and "trifluoromethylphenyl compounds demand", reflecting its economic significance. The compound's patent landscape is also actively developing, with numerous applications in medicinal chemistry.

Environmental and safety considerations for 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- are thoroughly addressed in scientific literature. While not classified as hazardous, proper handling procedures are recommended, particularly concerning its storage conditions and waste disposal. These aspects are frequently searched under terms like "CAS 882014-41-7 safety data" and "pyridine derivative handling precautions".

Recent advancements in computational chemistry have enabled better prediction of the compound's physicochemical properties and biological activity. This aligns with current trends in AI-assisted drug discovery, where researchers often look for "in silico modeling of pyridine derivatives" or "molecular docking studies of trifluoromethyl-containing compounds". The integration of these modern techniques has significantly accelerated research involving 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]-.

Analytical characterization of 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for quality control in industrial production, as reflected in search queries like "CAS 882014-41-7 analytical methods" and "purity determination of pyridine derivatives". The compound's distinct spectral signatures make it readily identifiable in complex mixtures.

The future prospects for 2-Pyridinamine, 6-[2-(trifluoromethyl)phenyl]- appear promising, particularly in the development of targeted therapies and green chemistry applications. Emerging research directions include its potential in metal-organic frameworks (MOFs) and catalysis, topics that are gaining traction in scientific searches. As the chemical industry continues to evolve, this compound remains at the forefront of innovation in heterocyclic chemistry and fluorine chemistry.

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